OBA-09 Demonstrates Superior Anti-Inflammatory Potency Compared to an Equimolar Mixture of Pyruvate and Salicylic Acid
In a study examining the anti-inflammatory effects of OBA-09, the compound's efficacy was directly compared to that of an equimolar combination of its two constituent components, pyruvate and salicylic acid (P+S). OBA-09 displayed a markedly greater ability to suppress the expression of key pro-inflammatory enzymes in microglial cells. For example, the LPS-induced upregulation of inducible nitric oxide synthase (iNOS) was more effectively inhibited by OBA-09 than by the P+S mixture [1].
| Evidence Dimension | Inhibition of LPS-induced pro-inflammatory enzyme expression in BV2 microglia cells |
|---|---|
| Target Compound Data | OBA-09: Significant suppression of iNOS expression |
| Comparator Or Baseline | Equimolar mixture of Pyruvate and Salicylic acid (P+S): Weaker suppression of iNOS expression |
| Quantified Difference | OBA-09 > Equimolar P+S mixture (p-value not provided but conclusion is explicit in the source) |
| Conditions | LPS-stimulated BV2 mouse microglial cell line; in vitro |
Why This Matters
This direct evidence demonstrates that OBA-09's anti-inflammatory activity is not merely the sum of its parts; its unique molecular structure confers a potentiated effect, making it a more powerful tool for investigating neuroinflammation than using the individual components.
- [1] Lee HK, Kim SW, Jin Y, Kim ID, Park JY, Yoon SH, Lee JK. Anti-inflammatory effects of OBA-09, a salicylic acid/pyruvate ester, in the postischemic brain. Brain Res. 2013 Aug 28;1528:68-79. View Source
